molecular formula C₂₄H₂₉Cl₂N₃O B560521 (5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide CAS No. 2121989-91-9

(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide

Cat. No. B560521
M. Wt: 446.41
InChI Key: YFDASBFQKMHSSJ-XMMPIXPASA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity with various reagents, its role as a catalyst or a ligand, and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The synthesis of similar diazaspirodecanes has been explored, demonstrating the creation of stereoisomers and structural complexity in chemical compounds (Albar, Fawcett, & Russell, 1997).
  • Research has also been conducted on the synthesis of α,β-Unsaturated Spirolactams, including the spiro moiety of similar compounds, indicating the relevance of these structures in medicinal chemistry (Martín & Bermejo, 1995).
  • The assignment of relative configuration of spiro[4.5]decanes has been studied using NMR, showcasing the importance of these compounds in understanding molecular conformations (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Supramolecular Chemistry

  • Studies on cyclohexane-5-spirohydantoin derivatives have revealed insights into molecular structure and crystal structure relationships, which are crucial in the field of crystallography and materials science (Graus et al., 2010).

Enantioselective Synthesis

  • Research has been conducted on the flexible synthesis of enantiomerically pure dioxaspirodecanes, demonstrating the importance of stereochemistry in drug design and organic synthesis (Schwartz, Hayes, Kitching, & De Voss, 2005).

Radioprotective Properties

  • A study on a quinuclidine derivative, closely related to diazaspirodecane, identified its potential as a radioprotective agent, indicating the pharmaceutical applications of these compounds (Shapiro, Tansy, & Elkin, 1968).

Pharmacological Activity

Kinase Inhibition

  • A study involving the compound showed its role as an IRE1α-selective kinase inhibitor, highlighting its significance in molecular biology and drug discovery (Concha et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDASBFQKMHSSJ-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)N2CCC[C@@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide
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(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide
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(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide
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(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide
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(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide
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(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide

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